molecular formula C14H17NO3 B12531346 Ethyl 3-{[(1E)-N-phenylethanimidoyl]oxy}but-2-enoate CAS No. 686723-52-4

Ethyl 3-{[(1E)-N-phenylethanimidoyl]oxy}but-2-enoate

Cat. No.: B12531346
CAS No.: 686723-52-4
M. Wt: 247.29 g/mol
InChI Key: XJVLDGRVYJZWRX-UHFFFAOYSA-N
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Description

Ethyl 3-{[(1E)-N-phenylethanimidoyl]oxy}but-2-enoate is an organic compound belonging to the class of enoate esters. These compounds are characterized by the presence of an α,β-unsaturated carboxylic ester group, which is conjugated to a C=C double bond at the α,β position

Chemical Reactions Analysis

Ethyl 3-{[(1E)-N-phenylethanimidoyl]oxy}but-2-enoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-{[(1E)-N-phenylethanimidoyl]oxy}but-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-{[(1E)-N-phenylethanimidoyl]oxy}but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific pathway involved . The α,β-unsaturated ester group plays a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Ethyl 3-{[(1E)-N-phenylethanimidoyl]oxy}but-2-enoate can be compared with other enoate esters, such as:

Properties

CAS No.

686723-52-4

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

ethyl 3-(C-methyl-N-phenylcarbonimidoyl)oxybut-2-enoate

InChI

InChI=1S/C14H17NO3/c1-4-17-14(16)10-11(2)18-12(3)15-13-8-6-5-7-9-13/h5-10H,4H2,1-3H3

InChI Key

XJVLDGRVYJZWRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)OC(=NC1=CC=CC=C1)C

Origin of Product

United States

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